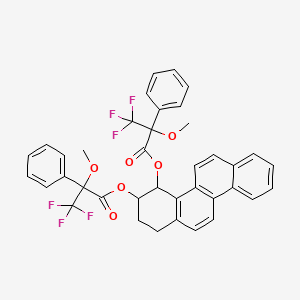
1-Methyl-3-phenyl-3-propylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-phenyl-3-propylpyrrolidine is a chemical compound with the molecular formula C14H21N It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-phenyl-3-propylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which allows for regio- and stereoselective formation of the pyrrolidine ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance synthetic efficiency and support green chemistry initiatives .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-phenyl-3-propylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the phenyl ring, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen or phenyl groups.
Substitution: Alkylated or arylated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-phenyl-3-propylpyrrolidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-phenyl-3-propylpyrrolidine involves its interaction with specific molecular targets and pathways. For instance, docking analyses have suggested that similar pyrrolidine compounds can bind to protein pockets, such as the podophyllotoxin pocket of gamma tubulin, which may underlie their biological activities . The compound’s effects are mediated through its ability to interact with and modulate the activity of these molecular targets.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-phenyl-3-propylpyrrolidine can be compared with other pyrrolidine derivatives, such as:
- 3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylpyrrolidine
- 3-(3-isopropoxyphenyl)-1-methyl-3-propylpyrrolidine
- 1-methyl-2-phenyl-3-piperidinone
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for unique interactions with molecular targets, making it a valuable compound for research and development .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure, diverse reactivity, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
74332-84-6 |
|---|---|
Molekularformel |
C14H21N |
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
1-methyl-3-phenyl-3-propylpyrrolidine |
InChI |
InChI=1S/C14H21N/c1-3-9-14(10-11-15(2)12-14)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 |
InChI-Schlüssel |
KIOMVBQNULLWJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CCN(C1)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



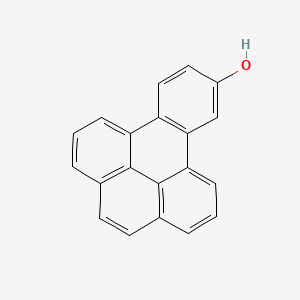
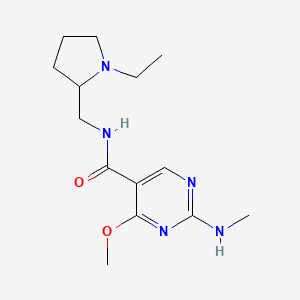

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one](/img/structure/B14452344.png)
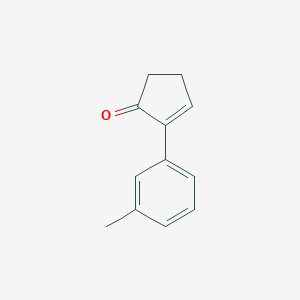
![Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane](/img/structure/B14452360.png)
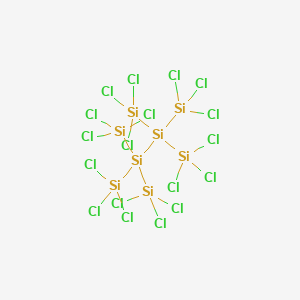
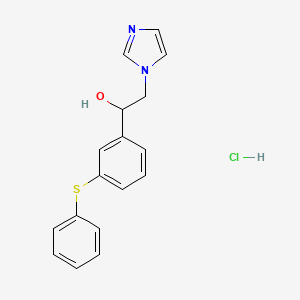
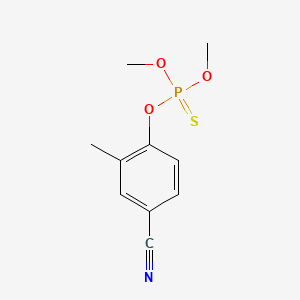
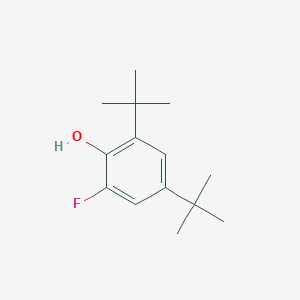
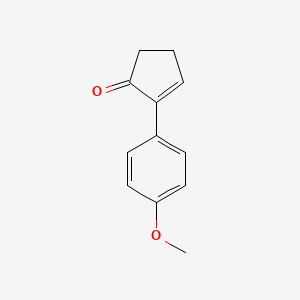
![4,4'-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide)](/img/structure/B14452391.png)
